molecular formula C23H20N2O3S B2765474 N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1797615-43-0

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2765474
CAS No.: 1797615-43-0
M. Wt: 404.48
InChI Key: AZHSKTIWALJPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-carboxamide derivative featuring a benzoyl-substituted thiophene methyl group. Its structure combines a pyrrolidine-3-carboxamide core with a 5-benzoylthiophen-2-ylmethyl substituent, which may enhance π-π stacking interactions and metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-21-13-17(15-25(21)18-9-5-2-6-10-18)23(28)24-14-19-11-12-20(29-19)22(27)16-7-3-1-4-8-16/h1-12,17H,13-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSKTIWALJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the benzoyl group, and the construction of the pyrrolidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyrrolidine-carboxamide and heterocyclic derivatives, emphasizing substituent effects, target specificity, and activity.

Table 1: Comparative Analysis of Key Compounds
Compound Name/ID Structural Features Target/Mechanism Potency/Activity Data References
Target Compound : N-[(5-Benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide Benzoylthiophene methyl group, pyrrolidine-3-carboxamide core Likely InhA inhibition (inferred) Not explicitly reported
N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3,5-Dichlorophenyl substituent Direct InhA inhibitor (Mycobacterium tuberculosis) Docking score (GLIDE): Strong interaction with Tyr158
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Piperazine sulfonyl group, 4-fluorophenyl Potential antiviral (MERS-CoV) 81.8% inhibition (assay unspecified), IC50: 0.574 µM
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-Thiadiazole ring, isopropyl group Unspecified enzyme target Synthetic focus; no activity data
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone core, trifluoromethylphenyl, indole-carboxamide Unclear (structural emphasis on solubility) Crystallographic data reported

Key Findings from Comparative Analysis

Substituent Effects on Target Binding: The benzoylthiophene group in the target compound may offer enhanced hydrophobic interactions compared to the 3,5-dichlorophenyl substituent in the InhA inhibitor (). Piperazine sulfonyl groups (as in ’s compound) introduce polar moieties that could improve solubility but may reduce membrane permeability compared to the benzoylthiophene .

Mechanistic Insights :

  • The InhA inhibitor () forms a critical hydrogen bond with Tyr158, a residue essential for NADH binding. The target compound’s benzoylthiophene substituent may mimic this interaction, though docking studies would be required to confirm .
  • ’s compound shows moderate antiviral activity (81.8% inhibition), suggesting that pyrrolidine-carboxamides with sulfonamide linkers could be repurposed for viral targets, though the target compound’s thiophene group may limit such versatility .

Crystallographic and Synthetic Considerations: X-ray data for analogs like N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide () highlights the importance of rigid heterocyclic cores in maintaining binding conformations. The target compound’s thiophene ring may confer similar rigidity . Thiazolidinone derivatives () often exhibit higher polarity, which could explain their lower potency in hydrophobic binding pockets compared to the target compound’s benzoylthiophene .

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Achieved through the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
  • Introduction of the Benzoyl Group : This is commonly performed via Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Construction of the Pyrrolidine Ring : Cyclization reactions involving appropriate amine and carbonyl precursors are utilized for this step.

The resulting compound features a complex molecular structure with multiple functional groups, including a thiophene ring, a benzoyl moiety, and a carboxamide group, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

1. Antimicrobial Activity
Research indicates that compounds with similar structures show promising antimicrobial properties. For instance, derivatives of phenacyl-thiazolidinediones have demonstrated effective inhibition against various pathogens such as Staphylococcus aureus and Candida species .

2. Anti-inflammatory Properties
The compound's mechanism of action may involve the modulation of inflammatory pathways. Studies suggest that thiophene derivatives can inhibit enzymes involved in inflammatory responses, potentially leading to therapeutic effects in conditions like arthritis .

3. Anticancer Potential
The structural characteristics of this compound may facilitate interactions with specific cellular targets implicated in cancer progression. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The thiophene ring may interact with various enzymes, inhibiting their activity and thus modulating metabolic pathways.
  • Receptor Binding : The compound could also bind to specific receptors, altering signaling pathways associated with inflammation and cell proliferation.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate oxidative stress-related cellular damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibits pro-inflammatory enzyme activity
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

In a study evaluating the antimicrobial efficacy of related compounds, derivatives were tested against multiple strains of bacteria and fungi. The results showed significant inhibition rates, particularly against Candida glabrata, suggesting that structural modifications could enhance activity against resistant strains .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the integration and chemical environment of protons/carbons, particularly for the benzoylthiophene and pyrrolidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

How do modifications to the benzoylthiophene or pyrrolidine moieties affect the compound's biological activity, and what methodologies are used to assess these changes?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Substituents on the benzoylthiophene (e.g., electron-withdrawing groups) enhance target binding affinity, while pyrrolidine modifications alter pharmacokinetics .
  • Assessment methods :
    • Enzyme inhibition assays : Quantify IC₅₀ values for targets like bacterial fatty acid synthetase (e.g., inhA) .
    • Cellular assays : Anticancer activity is evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

What strategies are employed to resolve contradictory data regarding the compound's mechanism of action across different studies?

Q. Advanced

  • Orthogonal assays : Combine binding studies (SPR) with functional assays (e.g., bacterial growth inhibition) to validate target engagement .
  • Molecular docking : Computational models reconcile discrepancies in IC₅₀ values by predicting binding poses with targets like inhA .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., thiadiazole derivatives) to identify conserved interactions .

What are the key physicochemical properties influencing the compound's solubility and stability in experimental settings?

Q. Basic

  • Solubility : Low aqueous solubility due to aromatic and hydrophobic groups; DMSO or PEG-400 are preferred solvents for in vitro studies .
  • Stability : Susceptible to hydrolysis at extreme pH; stability studies (pH 3–9, 37°C) guide buffer selection .

How can computational methods like molecular docking predict the compound's interaction with potential biological targets such as bacterial enzymes?

Q. Advanced

  • Docking software (AutoDock Vina, Schrödinger) : Simulate binding to enzymes (e.g., inhA) using crystal structures (PDB ID: 4TZK) .
  • Free energy calculations (MM/GBSA) : Predict binding affinities and identify critical residues (e.g., Tyr158 in inhA) .

What are the recommended storage conditions to maintain the compound's stability over long-term experimental use?

Q. Basic

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Atmosphere : Use nitrogen or argon to prevent oxidation .
  • Desiccants : Include silica gel packs to mitigate hygroscopic degradation .

What experimental approaches are used to determine the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?

Q. Advanced

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .

How is the purity of the compound validated post-synthesis, and what thresholds are considered acceptable for pharmacological studies?

Q. Basic

  • HPLC : Purity ≥95% (area under the curve) is required for in vivo studies .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios must match theoretical values within ±0.4% .

What in vitro and in vivo models are appropriate for evaluating the compound's efficacy against diseases like microbial infections or cancer?

Q. Advanced

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus or Escherichia coli .
  • Anticancer : Xenograft models (e.g., nude mice with HT-29 tumors) assess tumor growth inhibition .
  • Toxicity : Zebrafish embryos or primary hepatocytes evaluate acute toxicity (LD₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.